Fmoc-(D-Phe)-OSu

Solid-Phase Peptide Synthesis Racemization Chiral Purity

In Fmoc-based SPPS, coupling D-amino acids with standard free acids risks base-catalyzed enolization and diastereomeric impurities. This pre-activated NHS ester solves that pain point by enabling direct, racemization-free incorporation of D-phenylalanine. - Preserves D-configuration integrity; critical for in vivo stability of D-peptide agonists and ADCs - Eliminates need for carbodiimide activators, reducing side reactions and deletion sequences - Balanced reactivity: faster than free acid coupling, more hydrolysis-resistant than OPfp esters

Molecular Formula C28H24N2O6
Molecular Weight 484.5 g/mol
Cat. No. B12397740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-(D-Phe)-OSu
Molecular FormulaC28H24N2O6
Molecular Weight484.5 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C28H24N2O6/c31-25-14-15-26(32)30(25)36-27(33)24(16-18-8-2-1-3-9-18)29-28(34)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,29,34)/t24-/m1/s1
InChIKeyVLXHZQQUTCVLGU-XMMPIXPASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-(D-Phe)-OSu: A Pre-Activated D-Phenylalanine Building Block for High-Fidelity Peptide Synthesis and ADC Linker Assembly


Fmoc-(D-Phe)-OSu (CAS: 182410-73-7) is a 9-fluorenylmethoxycarbonyl (Fmoc)-protected D-phenylalanine amino acid derivative bearing an N-hydroxysuccinimide (NHS) ester as the carboxyl-activating group . This compound serves as a specialized, pre-activated building block designed to streamline the incorporation of the D-enantiomer of phenylalanine into peptides and peptide-based constructs . Its primary utility lies in Fmoc-based solid-phase peptide synthesis (SPPS), where the pre-installed NHS ester eliminates the need for in situ activation with coupling reagents, thereby simplifying workflow and minimizing the risk of racemization at the stereocenter during the coupling step [1]. Additionally, it is recognized as a cleavable linker component in the development of antibody-drug conjugates (ADCs) [2].

1
Fmoc-SPPS of D-Phe-containing peptides with minimized racemization risk
2
Pre-activated NHS ester streamlines coupling; no in situ activation needed
3
Supports ADC linker assembly and bioconjugation workflows
Research use; not for human or veterinary use

Why Fmoc-(D-Phe)-OSu Cannot Be Replaced by Free Acids or Alternative Activated Esters in High-Purity D-Amino Acid Peptide Synthesis


Fmoc-(D-Phe)-OSu offers a distinct reactivity profile that generic in-class analogs, such as Fmoc-D-Phe-OH or Fmoc-D-Phe-OPfp, cannot replicate without compromising product integrity. Direct substitution with the free acid, Fmoc-D-Phe-OH, requires in situ activation with carbodiimide-based coupling reagents . This process is known to promote base-catalyzed enolization at the α-carbon, leading to significant racemization and the formation of unwanted diastereomeric impurities, particularly problematic for D-amino acids where chiral purity is paramount [1]. Conversely, while pentafluorophenyl esters (e.g., Fmoc-D-Phe-OPfp) are also pre-activated, the NHS ester in Fmoc-(D-Phe)-OSu is designed for balanced reactivity: it is sufficiently reactive to ensure efficient coupling, yet less prone to hydrolysis and side-reactions compared to more labile esters, which is critical for maintaining purity and yield in multi-step solid-phase syntheses [2]. These differences necessitate a dedicated, quality-controlled building block like Fmoc-(D-Phe)-OSu to ensure reproducible, high-purity outcomes.

Target
Fmoc-(D-Phe)-OSu
Substitute
Fmoc-D-Phe-OH (free acid)
In situ activation may promote racemization and diastereomer formation, compromising chiral purity of D-amino acid peptides.
Target
Fmoc-(D-Phe)-OSu
Substitute
Fmoc-D-Phe-OPfp
NHS ester offers balanced reactivity; more labile esters may increase hydrolysis or side-reaction risk in multi-step SPPS.
Target
Fmoc-(D-Phe)-OSu
Route
In-house Fmoc-OSu protection
Fmoc-OSu reagent route may introduce β-Ala-related impurities; sourcing the finished building block avoids this analytical burden.

Quantitative Differentiation Evidence: Fmoc-(D-Phe)-OSu vs. Closest Analogs and In-Class Alternatives


Superior Chiral Integrity: Minimal Racemization Compared to In Situ Activated Fmoc-D-Phe-OH

The primary advantage of Fmoc-(D-Phe)-OSu over its most direct analog, Fmoc-D-Phe-OH, is the suppression of racemization during coupling. When Fmoc-D-Phe-OH is activated in situ with a carbodiimide reagent like DIC, the risk of base-catalyzed racemization is substantial. In contrast, pre-activated esters like Fmoc-(D-Phe)-OSu circumvent this activation step. While direct, compound-specific data for Fmoc-(D-Phe)-OSu is not publicly available, class-level inference from studies on structurally analogous Fmoc-amino acid NHS esters demonstrates that this pre-activation strategy can limit racemization to undetectable levels (<0.1%) compared to >1% observed with in situ activated free acids under standard SPPS conditions [1]. This differential effect is especially critical for D-amino acids, where even small amounts of the L-enantiomer can drastically alter a peptide's biological activity [2].

Racemization suppression
Class-level inference
>90% reduction in racemization impurity
Supports chiral integrity review for D-amino acid SPPS
vs. in situ activated Fmoc-D-Phe-OH; standard SPPS conditions
Solid-Phase Peptide Synthesis Racemization Chiral Purity

Enhanced Coupling Efficiency: Pre-Activated NHS Ester Outperforms Standard Free Acid in SPPS

Fmoc-(D-Phe)-OSu offers a measurable advantage in coupling efficiency compared to the standard approach using Fmoc-D-Phe-OH. As a pre-activated NHS ester, it eliminates the rate-limiting activation step. Industry data for analogous Fmoc-amino acid NHS esters suggests that pre-activated building blocks can achieve coupling efficiencies of >99% per step, compared to 98-99% for optimized in situ activations, a difference that becomes significant for longer peptides [1]. For a 20-mer peptide, a 0.5% increase in average coupling yield per cycle (from 99.0% to 99.5%) translates to a >10% higher overall crude peptide yield (from 81.8% to 90.5%), directly impacting synthesis economics and product availability [2].

Per-step coupling efficiency
Class-level inference
+0.5% to +1.5% per cycle
Higher step yield may improve overall economy for long peptides
Fmoc-SPPS on Rink amide resin, DMF, RT; yields inferred from NHS ester class
Peptide Coupling Solid-Phase Synthesis Reaction Kinetics

Defined Impurity Profile: Reduced β-Alanine Contamination vs. Fmoc-OSu Reagent Route

The use of Fmoc-(D-Phe)-OSu as a pre-formed building block offers a procurement advantage over the alternative of preparing Fmoc-D-Phe-OH in-house using Fmoc-OSu. Studies have shown that Fmoc-OSu, a common reagent for Fmoc protection, undergoes decomposition and Lossen rearrangement, leading to β-alanine-related impurities such as Fmoc-β-Ala-OH and Fmoc-β-Ala-AA-OH, which can be difficult to remove and can compromise peptide drug purity [1]. By procuring the already-protected and activated Fmoc-(D-Phe)-OSu from a qualified supplier, the end-user avoids the analytical and purification burden associated with these reagent-derived impurities. A direct assessment of Fmoc introduction routes highlights that the Fmoc-OSu pathway requires specific attention to β-Ala-related contaminants, a risk circumvented by using the finished building block .

Impurity profile advantage
Cross-study comparable
β-Ala-related impurity risk eliminated
Avoids Fmoc-OSu-derived contaminants; supports high-purity peptide sourcing
Qualitative elimination vs. in-house Fmoc-OSu protection route
Impurity Profiling Peptide Drug Manufacturing Quality Control

Enantiomeric Specificity: D- vs. L-Phe-OSu for Protease-Resistant Peptide Therapeutics

Fmoc-(D-Phe)-OSu enables the incorporation of the non-natural D-phenylalanine residue, which confers a distinct pharmacokinetic advantage over its L-counterpart, Fmoc-Phe-OSu (CAS 101214-43-1). Peptides containing D-Phe exhibit significantly enhanced resistance to enzymatic degradation in vivo. Studies on D-amino acid-containing peptides show that the half-life in plasma can be extended by factors of 2x to >10x compared to their all-L analogs . This is due to the inability of common proteases to recognize and cleave at the D-Phe site [1]. While Fmoc-Phe-OSu is used for standard peptide synthesis, Fmoc-(D-Phe)-OSu is the specific building block required for constructing metabolically stable, long-acting peptide therapeutics and ADC linkers.

Protease resistance context
Class-level inference
2-10x plasma half-life extension reported for D-amino acid peptides
D-enantiomer building block supports stability-focused peptide design
Inferred from D-amino acid class studies; exact stability requires verification
D-Amino Acids Peptide Stability Protease Resistance

Optimal Application Scenarios for Fmoc-(D-Phe)-OSu: Where Its Differential Advantages Deliver Decisive Value


Synthesis of Protease-Resistant Therapeutic Peptides and Peptidomimetics

Fmoc-(D-Phe)-OSu is the reagent of choice for incorporating D-phenylalanine into peptide sequences designed for enhanced in vivo stability . The pre-activated NHS ester ensures efficient, high-yield coupling while preserving the D-configuration, a critical requirement for maintaining the biological activity of metabolically stable analogs . Applications include the synthesis of D-peptide agonists/antagonists, cell-penetrating peptides, and long-acting hormone analogs.

Assembly of Cleavable Linker Systems for Antibody-Drug Conjugates (ADCs)

The compound is specifically utilized as a cleavable linker component in ADC development [1]. The D-Phe residue can serve as a recognition site for intracellular proteases (e.g., cathepsins), enabling controlled drug release upon internalization into target cancer cells. Its pre-activated NHS ester facilitates efficient conjugation to the antibody and the cytotoxic payload, a critical step in ADC manufacturing where purity and yield are paramount [2].

Preparation of High-Purity, Difficult Peptide Sequences

For SPPS of peptides containing sterically hindered or aggregation-prone sequences, Fmoc-(D-Phe)-OSu provides a superior coupling partner. The pre-activated ester ensures rapid and complete acylation even at challenging positions, reducing the formation of deletion sequences [3]. This is particularly valuable in the synthesis of cyclic peptides, where incomplete couplings can severely compromise final yield and purity.

Bioconjugation for Diagnostic and Imaging Probes

The compound's application extends to the synthesis of peptide-based diagnostic tools. By incorporating a D-Phe residue, the resulting peptide probe gains enhanced stability in biological matrices, ensuring a longer circulation half-life and improved signal-to-noise ratio in imaging or biosensor applications . The NHS ester allows for straightforward conjugation to fluorophores, biotin, or chelating groups.

Application
Selection Property
Validation Focus
Protease-resistant peptide research
D-enantiomer incorporation with chiral integrity
Peptide stability assay and diastereomer purity
ADC cleavable linker assembly
Pre-activated ester for efficient, high-purity conjugation
Conjugation efficiency and linker-drug homogeneity
Difficult peptide sequence synthesis
Suppressed racemization and enhanced coupling rate
Crude purity and deletion-sequence levels
Bioconjugation for diagnostic probes
Metabolic stability and NHS ester reactivity
Plasma stability and conjugate integrity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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